molecular formula C14H15BrClNO2 B5749610 N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide

N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide

Cat. No. B5749610
M. Wt: 344.63 g/mol
InChI Key: VAWINIIKFQUKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a series of chemical reactions and has been found to have promising biological effects.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide has a range of biochemical and physiological effects, including the regulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. It has also been found to have a positive effect on immune function and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, as studies have shown promising results in animal models. Additionally, further research is needed to understand its potential use in agriculture and environmental science, particularly in the area of pesticide development. Overall, N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide has shown great promise as a chemical compound with a range of potential applications in various fields.

Synthesis Methods

The synthesis of N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide involves several steps, including the reaction of 2-bromo-4-chlorophenol with sodium hydroxide, followed by the reaction with ethyl bromoacetate. The resulting product is then reacted with allylamine to yield N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide.

Scientific Research Applications

N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide has been extensively studied for its potential application in various fields, including medicine, agriculture, and environmental science. In medicine, N,N-diallyl-2-(2-bromo-4-chlorophenoxy)acetamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(16)9-12(13)15/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWINIIKFQUKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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